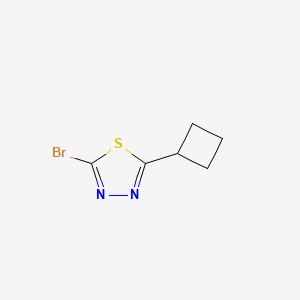

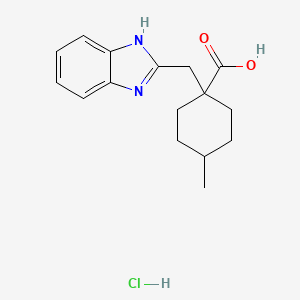

![molecular formula C21H18FN3O3 B2696809 2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326909-36-7](/img/structure/B2696809.png)

2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as DFH-055, is a novel pyrazolo[1,5-a]pyrazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. DFH-055 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Applications De Recherche Scientifique

Photophysical and Physicochemical Investigations

- Chemosensor for Metal Ion Detection : The structure, confirmed by spectroscopic techniques, demonstrates positive solvatochromism in different solvents, making it a potential probe for determining critical micelle concentration of surfactants like CTAB and SDS. Additionally, it serves as a fluorescent chemosensor for Fe3+ ion detection in solution, showcasing its utility in metal ion sensing applications (Khan, 2020).

Synthesis and Catalysis

- Synthesis of Antitumor Agents : This compound is pivotal in the synthesis of PMX 610, a benzothiazole derivative with potent antitumor properties. Utilizing copper(II)-chelated pyrazole functionalized SBA-15 mesoporous silica as a catalyst, this process highlights its significance in the synthesis of medically relevant compounds (Mondal et al., 2014).

Antitumor Activities

- Targeting Cancer Cell Lines : Compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648) has been synthesized and found to possess exceptionally potent antiproliferative activity against various cancer cell lines, including lung, colon, and breast cancer. This underscores its potential as a key agent in cancer therapeutics (Mortimer et al., 2006).

Bioactivation and Drug Interaction

- Interaction with Cytochrome P450s : The compound shows interaction with cytochrome P450s, suggesting its role in bioactivation and possible involvement in cell toxicity. This interaction is crucial for understanding the drug metabolism and potential side effects (Wang & Guengerich, 2012).

Antimicrobial Activity

- Potential Antimicrobial Agent : Fluorine-containing derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various bacterial strains. This indicates its potential use in developing new antimicrobial agents (Gadakh et al., 2010).

Electrochemical Properties

- Study in Ionic Liquids : The electrochemical properties of fluorinated substrates related to this compound have been investigated in ionic liquids, providing insights into sustainable methods of obtaining various pyrazolotriazoles, important for green chemistry applications (Costea et al., 2014).

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3/c1-27-19-8-5-15(11-20(19)28-2)17-12-18-21(26)24(9-10-25(18)23-17)13-14-3-6-16(22)7-4-14/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIUHKURWXNBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2696727.png)

![4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2696729.png)

![N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2696730.png)

![N-cycloheptyl-3-{[1,3-dimethyl-2,6-dioxo-9-(2-phenylethyl)-2,3,6,9-tetrahydro-1H-purin-8-yl]thio}propanamide](/img/structure/B2696733.png)

![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol](/img/structure/B2696739.png)

![S-[3-(trifluoromethyl)phenyl] N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2696744.png)